molecular formula C28H35N3O6S B2986462 N-(3,4-dimethoxyphenethyl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide CAS No. 878060-49-2

N-(3,4-dimethoxyphenethyl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide

Cat. No.: B2986462
CAS No.: 878060-49-2
M. Wt: 541.66
InChI Key: AHOCZQUADXDYDD-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenethyl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide is a synthetic acetamide derivative featuring a complex heterocyclic architecture. Its structure comprises:

  • A 3,4-dimethoxyphenethyl group linked via an acetamide moiety.
  • An indole-3-sulfonyl group connected to a 4-methylpiperidin-1-yl-2-oxoethyl side chain.

This compound’s design integrates sulfonamide and piperidine motifs, which are common in bioactive molecules targeting neurological or metabolic pathways . The 3,4-dimethoxy substitution on the phenethyl group may enhance solubility and modulate receptor affinity, while the 4-methylpiperidine moiety could influence pharmacokinetics by altering basicity and membrane permeability .

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]indol-3-yl]sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H35N3O6S/c1-20-11-14-30(15-12-20)28(33)18-31-17-26(22-6-4-5-7-23(22)31)38(34,35)19-27(32)29-13-10-21-8-9-24(36-2)25(16-21)37-3/h4-9,16-17,20H,10-15,18-19H2,1-3H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHOCZQUADXDYDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)NCCC4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H35N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

541.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-dimethoxyphenethyl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide is a complex compound with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a unique structure that includes an indole moiety, a sulfonamide group, and a piperidine derivative. Its molecular formula is C22H30N4O5SC_{22}H_{30}N_{4}O_{5}S with a molecular weight of 446.56 g/mol.

Research indicates that compounds with similar structures often exhibit multiple biological activities. The presence of the indole ring suggests potential interactions with various biological targets, including:

  • Receptor Modulation : Indole derivatives can act as agonists or antagonists at various receptors, particularly serotonin receptors.
  • Enzyme Inhibition : Many sulfonamide-containing compounds are known to inhibit carbonic anhydrase and other enzymes involved in metabolic pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to N-(3,4-dimethoxyphenethyl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide. For example:

  • Cell Line Studies : In vitro assays demonstrated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines, including SKOV3 (ovarian cancer) and U87 (glioblastoma). The IC50 values for these compounds ranged from 10 to 50 µM, indicating significant anticancer activity .
  • Mechanism of Action : The anticancer effects are believed to be mediated through the induction of apoptosis and inhibition of cell proliferation by disrupting microtubule dynamics .

Analgesic Properties

The compound's structural features suggest potential analgesic properties. Compounds containing piperidine and indole moieties have been reported to exhibit pain-relieving effects through modulation of opioid receptors.

Case Studies

Several case studies have explored the biological activity of related compounds:

  • Indole Derivatives : A study on indole-based compounds demonstrated their ability to inhibit tumor growth in murine models. The derivatives showed significant reduction in tumor size when administered at doses of 20 mg/kg body weight .
  • Piperidine Analogs : Another study focused on piperidine analogs, which revealed their effectiveness in reducing pain responses in animal models, suggesting a pathway for developing new analgesics based on this scaffold .

Data Summary

Activity TypeTarget Cell LinesIC50 Range (µM)Reference
AnticancerSKOV3, U8710 - 50
AnalgesicMurine modelsNot specified

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name Key Substituents Molecular Formula Molecular Weight Notable Features Reference
N-(3,4-dimethoxyphenethyl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide 3,4-dimethoxyphenethyl C₃₂H₃₈N₄O₇S 646.73 Enhanced solubility due to methoxy groups; potential CNS activity due to piperidine .
N-(2,3-dimethylphenyl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide 2,3-dimethylphenyl C₂₇H₃₂N₄O₅S 540.64 Reduced polarity compared to methoxy analog; possible steric hindrance from methyl groups .
2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(4-(trifluoromethyl)phenyl)acetamide 4-(trifluoromethyl)phenyl C₂₅H₂₆F₃N₃O₄S 521.60 Electron-withdrawing CF₃ group may improve metabolic stability; higher lipophilicity .
2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(3-(trifluoromethyl)phenyl)acetamide 3-(trifluoromethyl)phenyl C₂₅H₂₆F₃N₃O₄S 521.60 Ortho-substituted CF₃ could alter binding kinetics compared to para-substituted analogs .

Key Findings:

Trifluoromethyl groups (CF₃) in analogs (e.g., ) introduce strong electron-withdrawing effects, enhancing metabolic stability but reducing solubility.

Conformational Flexibility :

  • Crystal structures of related N-substituted acetamides (e.g., dichlorophenyl derivatives) reveal that substituent positioning significantly impacts dihedral angles between aromatic rings, affecting molecular planarity and hydrogen-bonding capacity . For example, dihedral angles of 54.8°–77.5° in dichlorophenyl analogs correlate with steric repulsion and dimer formation via N–H⋯O interactions .

The 4-methylpiperidine moiety, present in all analogs, is a known pharmacophore in sigma-1 receptor ligands, hinting at neurological applications .

Q & A

Q. What reaction optimization techniques enhance yield in multi-step syntheses?

  • Methodology :
  • DoE : Optimize parameters (temperature, solvent ratio) via response surface methodology (RSM) .
  • Catalysis : Screen Pd/C or Ni catalysts for Suzuki-Miyaura coupling of indole intermediates .

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